
Phosphorocyanidous dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorocyanidous dibromide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of phosphorus, cyanide, and bromine atoms, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorocyanidous dibromide can be synthesized through several methods, often involving the reaction of phosphorus compounds with bromine and cyanide sources. One common synthetic route involves the reaction of phosphorus trichloride with bromine and potassium cyanide under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and product purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorocyanidous dibromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state phosphorus compounds.
Substitution: The bromine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bromine, chlorine, and various reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions and ensure high selectivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphorus oxybromides, while substitution reactions can produce a variety of halogenated phosphorus compounds.
Aplicaciones Científicas De Investigación
Phosphorocyanidous dibromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies and the development of new pharmaceuticals.
Medicine: this compound is investigated for its potential therapeutic properties and as a tool for drug discovery.
Industry: The compound is used in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which phosphorocyanidous dibromide exerts its effects involves the interaction of its phosphorus, cyanide, and bromine atoms with target molecules. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Phosphorocyanidous dibromide can be compared with other similar compounds, such as:
Phosphorocyanidous dichloride: Similar in structure but contains chlorine atoms instead of bromine.
Phosphorocyanidous difluoride: Contains fluorine atoms, leading to different reactivity and applications.
Phosphorocyanidous diiodide: Contains iodine atoms, which can affect the compound’s stability and reactivity.
This compound is unique due to the presence of bromine atoms, which impart specific reactivity and properties that distinguish it from its analogs. This uniqueness makes it valuable for certain applications where other halogenated compounds may not be suitable.
Propiedades
Número CAS |
60212-86-4 |
|---|---|
Fórmula molecular |
CBr2NP |
Peso molecular |
216.80 g/mol |
Nombre IUPAC |
dibromophosphanylformonitrile |
InChI |
InChI=1S/CBr2NP/c2-5(3)1-4 |
Clave InChI |
YXIQXZYEECPQHU-UHFFFAOYSA-N |
SMILES canónico |
C(#N)P(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)
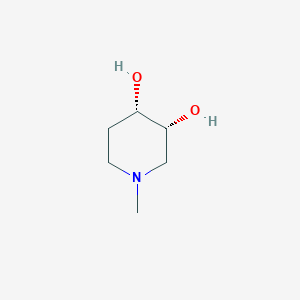
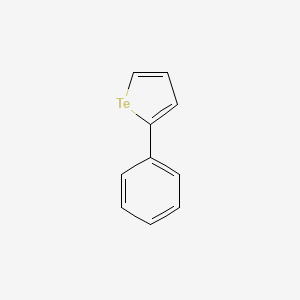

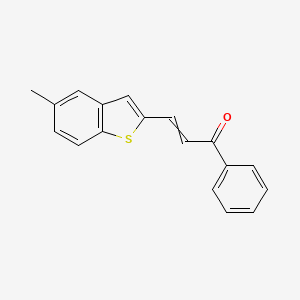
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)

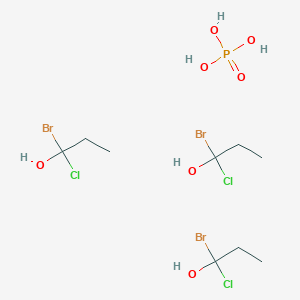
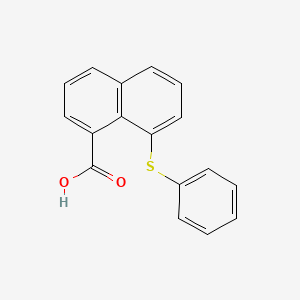

![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)

![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)
